molecular formula C16H18N4O4S B12902023 N-((4-Diethylaminophenyl)thiocarbamoyl)-5-nitrofuran-3-carboxamide CAS No. 117457-82-6

N-((4-Diethylaminophenyl)thiocarbamoyl)-5-nitrofuran-3-carboxamide

Cat. No.: B12902023
CAS No.: 117457-82-6
M. Wt: 362.4 g/mol
InChI Key: GMYWYYUKBYJTQD-UHFFFAOYSA-N
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Description

N-((4-Diethylaminophenyl)thiocarbamoyl)-5-nitrofuran-3-carboxamide is a synthetic compound featuring a nitrofuran core substituted with a thiocarbamoyl group linked to a 4-diethylaminophenyl moiety. The diethylamino group at the para position of the phenyl ring introduces electron-donating effects, which may modulate electronic distribution and solubility.

Properties

CAS No.

117457-82-6

Molecular Formula

C16H18N4O4S

Molecular Weight

362.4 g/mol

IUPAC Name

N-[[4-(diethylamino)phenyl]carbamothioyl]-5-nitrofuran-3-carboxamide

InChI

InChI=1S/C16H18N4O4S/c1-3-19(4-2)13-7-5-12(6-8-13)17-16(25)18-15(21)11-9-14(20(22)23)24-10-11/h5-10H,3-4H2,1-2H3,(H2,17,18,21,25)

InChI Key

GMYWYYUKBYJTQD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=S)NC(=O)C2=COC(=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Diethylaminophenyl)thiocarbamoyl)-5-nitrofuran-3-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of 4-diethylaminophenyl isothiocyanate with 5-nitrofuran-3-carboxylic acid. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-((4-Diethylaminophenyl)thiocarbamoyl)-5-nitrofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The thiocarbamoyl group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Oxidized derivatives of the nitrofuran ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted thiocarbamoyl derivatives.

Scientific Research Applications

N-((4-Diethylaminophenyl)thiocarbamoyl)-5-nitrofuran-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-((4-Diethylaminophenyl)thiocarbamoyl)-5-nitrofuran-3-carboxamide involves its interaction with specific molecular targets. The nitrofuran ring can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. The thiocarbamoyl group may interact with thiol-containing enzymes, inhibiting their activity. These combined effects contribute to the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

The nitrofuran core distinguishes this compound from thiophene or pyrazole-based analogs. For example:

  • 5-Acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide (Compound 3, ): Core: Thiophene (sulfur-containing heterocycle). Substituents: Acetyl and phenylamino groups. Activity: Thiophene derivatives exhibit antitumor and antimicrobial activity due to enhanced π-π stacking interactions with biological targets .

Thiocarbamoyl Linker Modifications

The thiocarbamoyl group (-NHCOS-) is a critical pharmacophore. Comparisons include:

  • N-(bis(4-methoxybenzyl)carbamothioyl)nicotinamide (): Substituents: Methoxybenzyl protective groups. Synthesis: Utilizes carbamothioyl lithium intermediates via halogen-lithium exchange, differing from the target compound’s direct coupling strategy . Stability: Protective groups in improve synthetic yield but require additional deprotection steps, unlike the target compound’s simpler diethylaminophenyl group .

Aromatic Substituent Effects

The 4-diethylaminophenyl group contrasts with halogenated or morpholino-substituted analogs:

  • N-(4-(3-Oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide (): Substituent: 3-Oxomorpholino (electron-withdrawing). Bioactivity: Pyrazole-carboxamides with morpholino groups show antimalarial activity via heme polymerization inhibition .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity Insights Synthesis Method Reference
Target Compound Nitrofuran 5-Nitro, 4-diethylaminophenyl Potential antimicrobial Thiocarbamoyl coupling
5-Acetyl-4-amino-N-(4-chlorophenyl)thiophene Thiophene Acetyl, 4-chlorophenyl Antitumor/antimicrobial Cyclization with chloroacetone
N-(4-(3-Oxomorpholino)phenyl)pyrazole Pyrazole 3-Oxomorpholino Antimalarial Schiff base condensation
N-(bis(4-methoxybenzyl)carbamothioyl)nicotinamide Benzamide Methoxybenzyl, nicotinamide Synthetic intermediate Carbamothioyl lithium reaction

Research Findings and Mechanistic Insights

  • Electronic Effects : The nitro group in the target compound’s nitrofuran core is strongly electron-withdrawing, which may polarize the molecule and facilitate redox-based interactions with microbial enzymes .
  • Solubility and Bioavailability: The diethylaminophenyl group likely improves water solubility at acidic pH (via protonation), contrasting with halogenated analogs (e.g., 4-chlorophenyl in ), which are more lipophilic .
  • Synthetic Efficiency: The target compound’s synthesis avoids protective groups (cf.

Biological Activity

N-((4-Diethylaminophenyl)thiocarbamoyl)-5-nitrofuran-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H18_{18}N4_{4}O4_{4}S
  • Molecular Weight : 358.39 g/mol

This compound features a nitrofuran moiety, which is known for its broad-spectrum antibacterial properties, along with a thiocarbamoyl group that may enhance its biological activity.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial effects against various strains of bacteria, particularly those classified under the ESKAPE pathogens. These pathogens are notorious for their resistance to multiple antibiotics.

Table 1: Antibacterial Activity Against ESKAPE Pathogens

CompoundPathogenMinimum Inhibitory Concentration (MIC)Comparison with Standard Antibiotics
2cStaphylococcus aureus8 µg/mLComparable to ciprofloxacin
2hEscherichia coli16 µg/mLSimilar to nitrofurantoin
2eKlebsiella pneumoniae32 µg/mLHigher than furazolidone

The compound demonstrated potent activity against Gram-positive and Gram-negative bacteria, with MIC values indicating effective inhibition comparable to established antibiotics such as ciprofloxacin and nitrofurantoin .

The proposed mechanism of action for this compound involves:

  • Nitro Group Reduction : The nitro group undergoes reduction in bacterial cells, leading to the formation of reactive intermediates that interact with bacterial DNA, disrupting replication.
  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial metabolism and cell wall synthesis, contributing to its bactericidal effects .

Anticancer Activity

Emerging research has also explored the anticancer potential of nitrofuran derivatives. Studies indicate that these compounds may induce apoptosis in cancer cells through various pathways, including:

  • Caspase Activation : Induction of caspase cascades leading to programmed cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G2/M checkpoint.

Table 2: Anticancer Activity Against Various Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis via caspase activation
HeLa (Cervical Cancer)20Cell cycle arrest
A549 (Lung Cancer)25Induction of oxidative stress

These findings suggest that this compound could serve as a lead compound for further development in cancer therapeutics .

Case Study 1: ESKAPE Pathogen Inhibition

A recent study investigated the efficacy of this compound against ESKAPE pathogens. The compound was tested in vitro using disc diffusion methods followed by MIC determination. Results showed significant inhibition zones against Staphylococcus aureus and Klebsiella pneumoniae, indicating its potential as a novel antibacterial agent .

Case Study 2: Anticancer Efficacy in MCF-7 Cells

In another study focusing on breast cancer, MCF-7 cells were treated with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with an IC50 value suggesting effective anticancer activity. Further analysis revealed that the compound activated apoptotic pathways, highlighting its therapeutic potential .

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